1-Azido-3,5-dimethylbenzene
Overview
Description
It is a colorless to pale yellow liquid that is commonly used in organic synthesis and as a reagent in click chemistry. This compound is notable for its azido group, which makes it highly reactive and useful in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-3,5-dimethylbenzene can be synthesized from 3,5-dimethylaniline through a diazotization reaction followed by azidation. The process involves the following steps:
Diazotization: 3,5-dimethylaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Azidation: The diazonium salt is then reacted with sodium azide to produce this compound.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-3,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or alcohols, under suitable conditions.
Cycloaddition Reactions: It participates in [3+2] cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Reagents like amines or alcohols in the presence of a base.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products:
Substitution: Corresponding substituted products, such as amines or ethers.
Cycloaddition: Triazoles.
Reduction: Amines.
Scientific Research Applications
1-Azido-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a reagent in click chemistry for the synthesis of triazoles, which are important in drug discovery and materials science.
Biology: It is employed in bioorthogonal labeling, allowing for the specific tagging of biomolecules without interfering with biological processes.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-azido-3,5-dimethylbenzene primarily involves its azido group. The azido group is highly reactive and can undergo cycloaddition reactions with alkynes to form triazoles. This reaction is facilitated by the presence of a copper catalyst, which activates the alkyne and promotes the formation of the triazole ring . The molecular targets and pathways involved depend on the specific application, such as bioorthogonal labeling or drug synthesis.
Comparison with Similar Compounds
1-Azido-3,5-dimethylbenzene can be compared with other azido-substituted aromatic compounds, such as:
- 1-Azido-2,4-dimethylbenzene
- 1-Azido-4-methylbenzene
- 1-Azido-2-methylbenzene
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of two methyl groups in the 3 and 5 positions provides steric hindrance, affecting the compound’s chemical behavior compared to other azido-substituted benzenes .
Properties
IUPAC Name |
1-azido-3,5-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-3-7(2)5-8(4-6)10-11-9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJIZQPBVOEDFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N=[N+]=[N-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568283 | |
Record name | 1-Azido-3,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70334-59-7 | |
Record name | 1-Azido-3,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70568283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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